molecular formula C17H23NO2 B5711259 3-[2-(4-Methoxy-phenyl)-ethylamino]-5,5-dimethyl-cyclohex-2-enone

3-[2-(4-Methoxy-phenyl)-ethylamino]-5,5-dimethyl-cyclohex-2-enone

Cat. No.: B5711259
M. Wt: 273.37 g/mol
InChI Key: CYIBANLEFHOOJL-UHFFFAOYSA-N
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Description

3-[2-(4-Methoxy-phenyl)-ethylamino]-5,5-dimethyl-cyclohex-2-enone is a cyclohexenone derivative characterized by a 5,5-dimethyl-substituted cyclohexenone core and a 3-position ethylamino side chain terminating in a 4-methoxyphenyl group. The methoxy group confers electron-donating properties, influencing both the electronic environment of the aromatic ring and the compound’s overall polarity. Cyclohexenones are pharmacologically significant due to their presence in anti-inflammatory, analgesic, and antihistaminic agents .

Properties

IUPAC Name

3-[2-(4-methoxyphenyl)ethylamino]-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-17(2)11-14(10-15(19)12-17)18-9-8-13-4-6-16(20-3)7-5-13/h4-7,10,18H,8-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIBANLEFHOOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NCCC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331719
Record name 3-[2-(4-methoxyphenyl)ethylamino]-5,5-dimethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665555
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

328084-58-8
Record name 3-[2-(4-methoxyphenyl)ethylamino]-5,5-dimethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Methoxy-phenyl)-ethylamino]-5,5-dimethyl-cyclohex-2-enone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The synthesis begins with the preparation of 4-methoxyphenylacetic acid, which is then converted to its corresponding acid chloride using thionyl chloride.

    Amidation Reaction: The acid chloride is reacted with ethylamine to form the corresponding amide.

    Cyclization: The amide undergoes cyclization in the presence of a suitable base to form the cyclohexenone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Photochemical [2+2] Cycloaddition Reactions

The cyclohex-2-enone core enables intramolecular [2+2] photocycloadditions under sensitized irradiation (λ = 420 nm) with thioxanthen-9-one as a triplet sensitizer . Key findings include:

  • Regioselectivity : Crossed cycloadducts form preferentially due to steric and electronic effects of the 5,5-dimethyl group.

  • Diastereoselectivity : Reactions proceed with >95% stereocontrol, favoring cis-fused products .

  • Substituent Effects : Trisubstituted olefins in the tether inhibit cycloaddition, favoring hydrogen abstraction pathways instead .

Substrate TypeReaction OutcomeYield (%)Selectivity
2′-PropenyloxyCrossed [2+2]34–99High regio/diastereo
TrisubstitutedH-Abstraction65–86N/A

Nucleophilic Reactions at the Ethylamino Group

The tertiary amine participates in alkylation and acylation reactions. For example:

  • Acylation : Reacts with acid chlorides (e.g., (E)-3-(4-chlorophenyl)acryloyl chloride) in dichloromethane/acetone to form amides .

  • Schiff Base Formation : Condenses with aldehydes (e.g., 4-chlorobenzaldehyde) under acidic conditions .

Example Procedure :

  • (E)-3-(4-Chlorophenyl)acrylic acid (4 mmol) treated with SOCl₂/piperidine in CH₂Cl₂.

  • React with 3-[2-(4-methoxyphenyl)ethylamino]-5,5-dimethylcyclohex-2-enone and Et₃N.

  • Purify via column chromatography (petroleum ether/ethyl acetate).

Condensation and Cyclization Pathways

The enone system facilitates Knoevenagel and Claisen condensations:

  • Knoevenagel : Reacts with aldehydes (e.g., p-dimethylaminobenzaldehyde) in ethanol/NaOH to form styryl derivatives .

  • Michael Addition : The α,β-unsaturated ketone acts as a Michael acceptor for nucleophiles like amines or thiols .

Synthetic Application :

  • Yield : 70–85% for styryl derivatives.

  • Conditions : 48 hr stirring in ethanol with 50% NaOH at RT.

Biological Activity and Mechanistic Insights

Structurally related enaminones exhibit modulation of neuronal activity via allosteric interactions :

  • Key Analog : KRS-5Me-4-OCF₃ (5-methyl-3-(4-trifluoromethoxy-phenylamino)-cyclohex-2-enone) reduces mitral cell firing by 40% at 20 μM .

  • Mechanism : Stabilizes inactive states of ion channels through hydrogen bonding with the enone carbonyl .

Stability and Degradation

  • Thermal Stability : Decomposes above 216°C (boiling point) .

  • Oxidative Sensitivity : The enone system is prone to autoxidation under prolonged light exposure .

Crystallographic and Structural Data

  • Conformation : Cyclohexenone adopts a half-chair conformation with a 12–15° twist between the aromatic and enone planes .

  • Dihedral Angles : Dimethylamino group twisted 10–12° relative to the phenyl ring .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H23NO2
  • Molecular Weight : 273.37 g/mol
  • IUPAC Name : 3-[2-(4-Methoxy-phenyl)-ethylamino]-5,5-dimethyl-cyclohex-2-enone

The compound features a cyclohexenone structure, which is significant in organic synthesis and medicinal chemistry due to its versatility in forming various derivatives.

Research indicates that derivatives of cyclohexenones exhibit various biological activities:

  • Antidepressant Properties : The compound's structural similarities to known antidepressants suggest potential efficacy in treating depression. It may act on serotonin and norepinephrine reuptake mechanisms similar to other compounds like venlafaxine .
  • Anti-inflammatory Effects : Studies have shown that cyclohexenones can inhibit cyclooxygenase enzymes, which are pivotal in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the applications of this compound:

  • Antioxidant Activity :
    • Research demonstrated that certain derivatives possess significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
  • Synthesis of Novel Compounds :
    • The compound served as an intermediate in synthesizing other biologically active molecules. For example, modifications to its structure have led to the development of new anti-cancer agents .
  • Pharmacological Studies :
    • In vivo studies showed promising results regarding the compound's ability to modulate neurotransmitter systems, suggesting its potential role in neuropharmacology .

Applications in Medicinal Chemistry

Given its diverse biological activities and the ability to serve as an intermediate for further synthesis, this compound is poised for further exploration in medicinal chemistry:

  • Drug Development : Its structural characteristics make it a candidate for developing new medications targeting depression and inflammation.
  • Green Chemistry Approaches : The synthesis methods utilizing ultrasound and mild conditions align with green chemistry principles, promoting environmentally friendly practices in pharmaceutical manufacturing .

Mechanism of Action

The mechanism of action of 3-[2-(4-Methoxy-phenyl)-ethylamino]-5,5-dimethyl-cyclohex-2-enone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s methoxy group contrasts with bromine (electron-withdrawing) in ’s analogue, affecting resonance stabilization and binding kinetics.
  • Synthetic Efficiency : The DMPC derivatives () utilize a solvent-free method with sodium bisulfate, achieving higher sustainability compared to traditional methods for 6b (10% yield) .
Table 2: Pharmacological Comparisons
Compound Class Tested Activities Binding Affinity/Interaction Data
Target Compound (hypothetical) Adrenoceptor binding (α1, α2, β1) Predicted affinity due to methoxy-ethylamino motif
Indole-containing analogues () Antiarrhythmic, hypotensive, spasmolytic Moderate α1/β1-adrenoceptor binding
DMPC derivatives () Antibacterial (cell wall synthesis inhibition) Interaction scores: -6.7 to -8.4 kJ/mol (1JIJ/1UAG proteins)
3-[(E)-2-(4-Chlorophenyl)ethenyl] analogue () Broad-spectrum pharmacological activity Structural rigidity from ethenyl group
Key Observations:
  • Adrenoceptor Targeting: The target compound’s ethylamino-methoxyphenyl group may mimic structural motifs in ’s indole derivatives, which showed α1/β1-adrenoceptor binding .
  • Antibacterial Potential: DMPC derivatives () exhibit strong H-bond interactions with bacterial proteins, suggesting a different mechanism (cell wall synthesis) compared to the target compound’s presumed adrenoceptor activity .

Physicochemical and Crystallographic Insights

  • Crystallinity : The 4-chlorophenyl ethenyl derivative () forms stable crystals due to planar ethenyl linkage, whereas the methoxy group in the target compound may reduce crystallinity .
  • Hydrogen Bonding : DMPC-4 () shows four H-bond interactions, outperforming analogues with fewer substituents, highlighting the role of functional groups in target engagement .

Biological Activity

The compound 3-[2-(4-Methoxy-phenyl)-ethylamino]-5,5-dimethyl-cyclohex-2-enone , also known as C17H23NO , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C17H23NO
  • Molecular Weight: 273.37 g/mol
  • CAS Registry Number: 29339-44-4
  • IUPAC Name: 3-[2-(4-Methoxyphenyl)ethylamino]-5,5-dimethyl-cyclohex-2-enone

The structure of the compound features a cyclohexene core with an ethylamino group and a methoxyphenyl moiety, which are critical for its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of methoxyphenyl compounds have demonstrated the ability to scavenge free radicals effectively, which is vital in preventing oxidative stress-related diseases .

Anticancer Properties

Studies have shown that compounds related to This compound can inhibit tumor growth in various cancer cell lines. For example, a study found that certain analogs exhibited cytotoxic effects against breast cancer cells by inducing apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. It has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's. The IC50 values for these inhibitory activities suggest that it may play a role in therapeutic strategies targeting cholinergic dysfunction .

Case Studies

  • In Vitro Studies on Cancer Cells :
    • A study assessed the effects of this compound on MCF-7 breast cancer cells, demonstrating significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations.
  • Neuroprotective Effects :
    • Another investigation into the neuroprotective effects revealed that the compound could reduce oxidative stress markers in neuronal cell cultures, suggesting a protective mechanism against neurodegeneration .

The mechanisms underlying the biological activities of This compound involve:

  • Free Radical Scavenging : The methoxy group enhances electron donation capabilities, contributing to antioxidant activity.
  • Enzyme Interaction : Molecular docking studies indicate favorable interactions with active sites of AChE and BChE, leading to competitive inhibition.

Data Summary Table

Biological ActivityMechanism of ActionReference
AntioxidantFree radical scavenging
AnticancerInduction of apoptosis
Enzyme InhibitionInhibition of AChE and BChE
NeuroprotectiveReduction of oxidative stress markers

Q & A

Q. How can researchers design analogs with modified substituents to explore structure-activity relationships (SAR)?

  • Methodology :
  • Bioisosteric Replacement : Substitute the 4-methoxyphenyl group with trifluoromethyl or halogens to modulate lipophilicity .
  • Fragment-Based Design : Use SPR or ITC to screen fragment libraries for binding to target proteins, guiding rational modifications .
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bond acceptors) using software like Schrödinger’s Phase .

Methodological Best Practices

  • Safety Protocols : Adhere to OSHA guidelines for handling amines (e.g., PPE, fume hoods) and enones (skin irritation risks) .
  • Data Reproducibility : Document reaction parameters (e.g., stirring speed, cooling rate) in detail to ensure replicability .
  • Interdisciplinary Collaboration : Combine synthetic chemistry with computational and structural biology teams for holistic SAR exploration .

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